

Application Notes and Protocols for Hydro-UCB35625 in Cell Culture

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Compound of Interest

Compound Name: **Hydro-UCB35625**

Cat. No.: **B10796804**

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Introduction

Hydro-UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors CCR1 and CCR3.^[1] These receptors are key mediators in the inflammatory response, playing crucial roles in the trafficking of various leukocyte populations, including eosinophils and monocytes. By inhibiting the signaling of CCR1 and CCR3, **Hydro-UCB35625** serves as a valuable tool for studying inflammatory processes, and holds potential as a therapeutic agent for inflammatory diseases. These application notes provide detailed protocols for utilizing **Hydro-UCB35625** in various cell culture-based assays to investigate its biological effects.

Mechanism of Action

Hydro-UCB35625 functions as a non-competitive antagonist of CCR1 and CCR3. It is believed to interact with the transmembrane helices of the receptors, thereby inhibiting the conformational changes required for intracellular signaling upon chemokine binding.^{[1][2]} This mode of action effectively blocks downstream signaling cascades without directly competing with the natural chemokine ligands for their binding sites.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of **Hydro-UCB35625** in various cell-based assays.

Assay Type	Receptor	Cell Line/Type	Stimulating Ligand	IC50 Value	Reference
Chemotaxis	CCR1	L1.2 cells expressing CCR1	MIP-1 α	9.6 nM	[1]
Chemotaxis	CCR3	L1.2 cells expressing CCR3	Eotaxin	93.7 nM	[1]
Receptor Internalization	CCR1	Purified PMNLs	MIP-1 α	19.8 \pm 1.7 nM	[3]
Receptor Internalization	CCR3	Purified PMNLs	Eotaxin	410 \pm 1.6 nM	[3]
HIV-1 Entry	CCR3	NP-2 glial cells	HIV-1 isolate 89.6	57 nM	[1]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of **Hydro-UCB35625** in cell culture.

Chemotaxis Assay (Boyden Chamber)

This protocol outlines the procedure to measure the inhibition of chemokine-induced cell migration by **Hydro-UCB35625** using a Boyden chamber assay.[4][5]

Materials:

- CCR1 or CCR3 expressing cells (e.g., L1.2 transfectants, THP-1, or primary leukocytes)

- Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
- Recombinant chemokines (e.g., MIP-1 α /CCL3 for CCR1, Eotaxin/CCL11 for CCR3)

• Hydro-UCB35625

- Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
- Polycarbonate membranes (5 μ m pore size is suitable for many leukocytes)
- Staining solution (e.g., Diff-Quik)
- Microscope

Procedure:

- Cell Preparation:
 - Culture CCR1 or CCR3 expressing cells to a density of 1-2 \times 10 6 cells/mL.
 - On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 \times 10 6 cells/mL.
 - Pre-incubate the cells with various concentrations of **Hydro-UCB35625** (e.g., 1 nM to 1 μ M) or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
- Assay Setup:
 - Add chemotaxis medium containing the appropriate chemokine (e.g., 10 nM MIP-1 α or 10 nM Eotaxin) to the lower wells of the Boyden chamber.
 - Include a negative control with chemotaxis medium alone.
 - Place the polycarbonate membrane over the lower wells.
 - Add 50 μ L of the pre-incubated cell suspension to the upper wells.
- Incubation:

- Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours. The optimal incubation time should be determined empirically for the specific cell type.
- Cell Staining and Quantification:
 - After incubation, remove the membrane.
 - Wipe the cells from the upper side of the membrane.
 - Fix and stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.
 - Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a microscope.
 - Calculate the percentage of inhibition of chemotaxis for each concentration of **Hydro-UCB35625** compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the potential cytotoxic effects of **Hydro-UCB35625** on cells using an MTT assay.[\[6\]](#)

Materials:

- Cells of interest (e.g., CCR1/CCR3 expressing cell lines or primary cells)
- Complete culture medium
- **Hydro-UCB35625**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells per well in 100 μL of complete culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of **Hydro-UCB35625** in complete culture medium.
 - Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **Hydro-UCB35625** (e.g., 0.1 μM to 100 μM) or vehicle control.
 - Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add 10 μL of MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Solubilization and Measurement:
 - Add 100 μL of solubilization solution to each well.
 - Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Downstream Signaling

This protocol is for analyzing the effect of **Hydro-UCB35625** on the phosphorylation of key downstream signaling molecules like ERK and Akt.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- CCR1 or CCR3 expressing cells
- Serum-free medium
- Recombinant chemokines (MIP-1 α or Eotaxin)
- **Hydro-UCB35625**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment:
 - Starve cells in serum-free medium for 4-6 hours.
 - Pre-treat cells with **Hydro-UCB35625** (e.g., 100 nM) or vehicle for 30 minutes.
 - Stimulate cells with the appropriate chemokine (e.g., 50 ng/mL MIP-1 α or Eotaxin) for a short period (e.g., 5-15 minutes).

- Protein Extraction and Quantification:
 - Lyse the cells with lysis buffer and collect the lysates.
 - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Flow Cytometry for Receptor Internalization

This protocol details the measurement of chemokine-induced CCR1 or CCR3 internalization and its inhibition by **Hydro-UCB35625** using flow cytometry.[3][10]

Materials:

- Cells expressing CCR1 or CCR3
- FACS buffer (e.g., PBS with 2% FBS)
- Recombinant chemokines (MIP-1 α or Eotaxin)

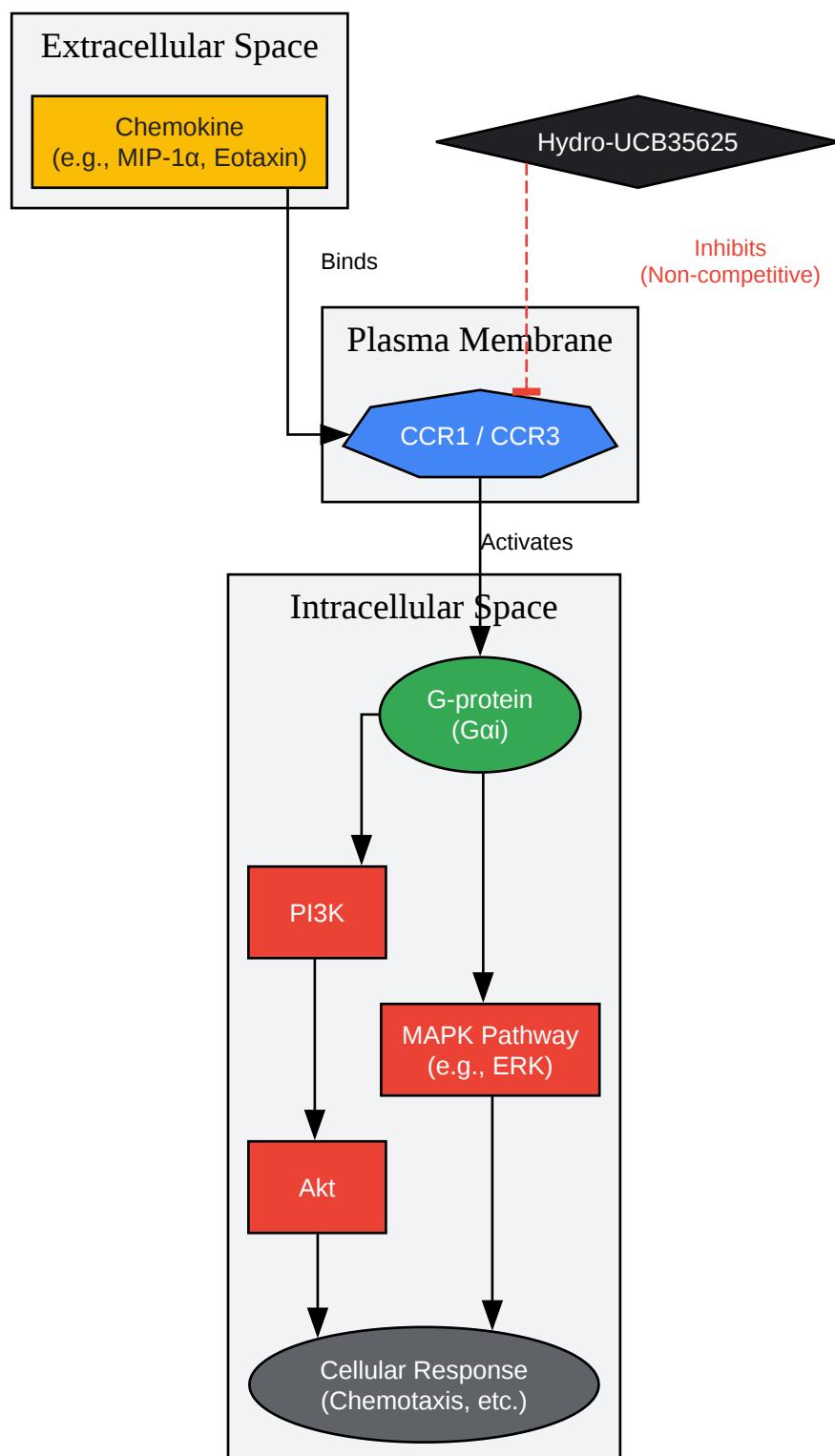
- **Hydro-UCB35625**
- Fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibodies
- Flow cytometer

Procedure:

- Cell Treatment:
 - Resuspend cells in FACS buffer.
 - Pre-incubate cells with different concentrations of **Hydro-UCB35625** or vehicle for 30 minutes at 37°C.
 - Add the appropriate chemokine (e.g., 100 ng/mL MIP-1 α or Eotaxin) and incubate for 30-60 minutes at 37°C to induce receptor internalization.
 - Include an unstimulated control.
- Staining:
 - Place the cells on ice to stop the internalization process.
 - Wash the cells with cold FACS buffer.
 - Stain the cells with a fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibody for 30 minutes on ice in the dark.
- Flow Cytometry Analysis:
 - Wash the cells to remove unbound antibody.
 - Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 - Analyze the mean fluorescence intensity (MFI) of the cell surface receptor staining. A decrease in MFI indicates receptor internalization.

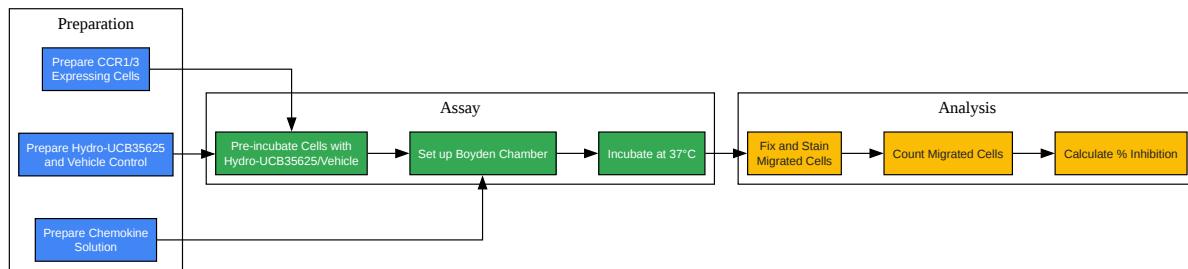
- Calculate the percentage of inhibition of receptor internalization for each concentration of **Hydro-UCB35625**.

Mandatory Visualization



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Caption: Signaling pathway of CCR1/CCR3 and its inhibition by **Hydro-UCB35625**.



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Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

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